Ethyl Oxime vs. Methyl Oxime: CCR5 Binding Affinity (Ki) Head-to-Head Comparison Across Four Aryl Substituents
In the oximino-piperidino-piperidine amide series, ethyl oxime derivatives consistently achieved superior CCR5 binding affinity compared to their directly paired methyl oxime analogs. The most pronounced difference was observed with the 4-bromophenyl substituent: the ethyl oxime (Compound 1) exhibited a Ki of 2.1 nM versus 19 nM for the methyl oxime (39a), representing an approximately 9-fold improvement [1]. This trend held across 4-CF₃, 4-OCF₃, and 4-Cl aryl variants [1].
| Evidence Dimension | CCR5 binding affinity (Ki, nM) – inhibition of RANTES binding |
|---|---|
| Target Compound Data | Ethyl oxime (Compound 1, 4-Br): Ki = 2.1 nM; Ethyl oxime (39f, 4-CF₃): Ki = 3.8 nM; Ethyl oxime (39g, 4-OCF₃): Ki = 4.4 nM; Ethyl oxime (39i, 4-Cl): Ki = 5.6 nM [1]. |
| Comparator Or Baseline | Methyl oxime (39a, 4-Br): Ki = 19 nM; Methyl oxime (39b, 4-CF₃): Ki = 5.3 nM; Methyl oxime (39c, 4-OCF₃): Ki = 7.6 nM; Methyl oxime (39e, 4-Cl): Ki = 24 nM [1]. |
| Quantified Difference | 4-Br: 9.0-fold improvement (2.1 vs 19 nM); 4-CF₃: 1.4-fold improvement (3.8 vs 5.3 nM); 4-OCF₃: 1.7-fold improvement (4.4 vs 7.6 nM); 4-Cl: 4.3-fold improvement (5.6 vs 24 nM) [1]. |
| Conditions | CCR5 binding assay measuring inhibition of [¹²⁵I]-RANTES binding to CCR5-expressing cells; standard error ±10%, inter-assay variability 2- to 3-fold [1]. |
Why This Matters
A 9-fold improvement in binding affinity (4-Br pair) translates directly into lower required dosing for equivalent target engagement, making the ethyl oxime building block the structurally validated choice for CCR5 antagonist lead optimization.
- [1] Palani A, Shapiro S, Josien H, Bara T, Clader JW, Greenlee WJ, Cox K, Strizki JM, Baroudy BM. Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity. J Med Chem. 2002;45(14):3143-3160 (Table 5). doi:10.1021/jm0200815. View Source
